molecular formula C22H27NO2 B13437320 Isodanazol

Isodanazol

Cat. No.: B13437320
M. Wt: 337.5 g/mol
InChI Key: NYOWLKLVDYXTJH-LHZXLZLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Isodanazol undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Isodanazol exerts its effects by interacting with molecular targets and pathways similar to danazol. It acts as a gonadotropin inhibitor, suppressing the pituitary-ovarian axis by inhibiting the output of pituitary gonadotropins. This leads to a reduction in ovarian estrogen production .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

(1S,2R,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-6-oxa-7-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7,9-trien-17-ol

InChI

InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-25-23-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1

InChI Key

NYOWLKLVDYXTJH-LHZXLZLDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC5=NOC=C5C[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=NOC=C5CC34C

Origin of Product

United States

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